Thiohomosildenafil

概要

説明

Thiohomosildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally similar to sildenafil, the active ingredient in Viagra, and is often found as an adulterant in dietary supplements marketed for sexual enhancement . This compound is known for its ability to inhibit the enzyme phosphodiesterase type 5, which plays a crucial role in regulating blood flow in the corpus cavernosum of the penis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of thiohomosildenafil involves several steps, including the formation of the pyrazolo[4,3-d]pyrimidine core and the introduction of the thione group. The key steps typically include:

Formation of the pyrazolo[4,3-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thione group: This step involves the reaction of the pyrazolo[4,3-d]pyrimidine intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions: Thiohomosildenafil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The thione group can be reduced to a thiol group under specific conditions.

Substitution: The ethoxy and piperazinyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Research Applications

Thiohomosildenafil serves as a reference standard in analytical chemistry for detecting and quantifying PDE-5 inhibitors in dietary supplements. Its use is critical in ensuring the quality and safety of products marketed for sexual enhancement. The compound is often analyzed using advanced techniques such as gas chromatography-triple quadrupole mass spectrometry (GC-QQQMS), which enables the rapid identification and quantification of this compound alongside other analogs like sildenafil and thiosildenafil .

In biological studies, this compound has been investigated for its effects on PDE-5 enzyme activity. By inhibiting this enzyme, this compound enhances the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, which is crucial for vasodilation and increased blood flow. This mechanism underlies its potential therapeutic applications in treating erectile dysfunction (ED) and other conditions related to impaired blood flow .

Case Study: Effects on Erectile Dysfunction

A study by Penz Zou et al. highlighted the isolation and identification of this compound in health supplements, indicating its prevalence as an adulterant in products marketed for ED treatment. This raises concerns about the safety and efficacy of such supplements, necessitating further research into the pharmacokinetics and pharmacodynamics of this compound .

Medical Applications

This compound is primarily being explored for its potential as a treatment for erectile dysfunction due to its mechanism as a PDE-5 inhibitor. Clinical investigations are ongoing to assess its efficacy compared to other established treatments like sildenafil.

Table 2: Comparison of PDE-5 Inhibitors

| Compound | Mechanism of Action | FDA Approval Status |

|---|---|---|

| Sildenafil | Inhibits PDE-5, enhancing cGMP levels | Approved |

| This compound | Similar action but with unique properties | Under investigation |

| Tadalafil | Longer duration of action | Approved |

Industrial Applications

In the pharmaceutical industry, this compound is being researched for its potential use in developing new medications targeting erectile dysfunction and other vascular-related conditions. Its unique structural properties may lead to novel formulations with improved efficacy or reduced side effects compared to existing PDE-5 inhibitors.

作用機序

Thiohomosildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting this enzyme, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis . This mechanism is similar to that of sildenafil, but this compound may have different pharmacokinetic properties .

類似化合物との比較

Sildenafil: The active ingredient in Viagra, known for its use in treating erectile dysfunction.

Sulfoaildenafil: Another analog of sildenafil with similar properties.

Thiosildenafil: A closely related compound with a similar structure and mechanism of action.

Uniqueness: Thiohomosildenafil is unique due to the presence of the thione group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other analogs . This structural difference can affect its potency, duration of action, and potential side effects .

生物活性

Thiohomosildenafil, a derivative of sildenafil, has gained attention for its biological activity, particularly its role as a phosphodiesterase type 5 (PDE-5) inhibitor. This article delves into the compound's mechanism of action, pharmacokinetics, therapeutic applications, and comparative studies with similar compounds.

This compound primarily targets the phosphodiesterase type 5 (PDE-5) enzyme. By inhibiting PDE-5, it enhances the effects of nitric oxide (NO), which is crucial for the regulation of cyclic guanosine monophosphate (cGMP) levels in the corpus cavernosum during sexual arousal. The inhibition of PDE-5 leads to increased cGMP levels, resulting in smooth muscle relaxation and improved blood flow to the penis, thereby facilitating erection.

Biochemical Pathways:

- NO-cGMP Pathway: NO is released during sexual stimulation and activates guanylate cyclase, increasing cGMP levels.

- Result of Action: Prolonged cGMP activity leads to sustained smooth muscle relaxation and increased blood flow.

Pharmacokinetics

This compound exhibits rapid absorption, with its pharmacokinetic profile influenced by food intake. It is metabolized primarily in the liver via CYP3A4 and CYP2C9 pathways. The major metabolite retains about 50% of sildenafil's activity and is predominantly excreted in feces (approximately 80%) with a smaller fraction in urine (about 13%).

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

Comparative Studies

This compound is often compared with other PDE-5 inhibitors to evaluate its unique properties:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Sildenafil | PDE-5 Inhibition | Well-established use for erectile dysfunction |

| Sulfoaildenafil | PDE-5 Inhibition | Similar structure but different pharmacokinetics |

| Thiosildenafil | PDE-5 Inhibition | Closely related but with distinct properties |

| This compound | PDE-5 Inhibition | Unique thione group affecting pharmacodynamics |

Case Studies and Research Findings

- Efficacy Against Cancer:

- Pharmacological Profiles:

- Safety and Toxicology:

特性

IUPAC Name |

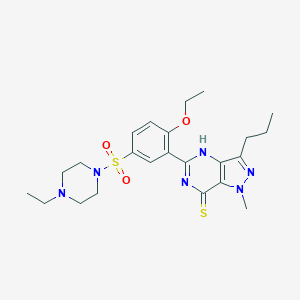

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3S2/c1-5-8-18-20-21(27(4)26-18)23(33)25-22(24-20)17-15-16(9-10-19(17)32-7-3)34(30,31)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPSRMUUQQTZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197337 | |

| Record name | Thiohomosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-80-8 | |

| Record name | Thiohomosildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiohomosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiohomosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOHOMOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80L868CDW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。